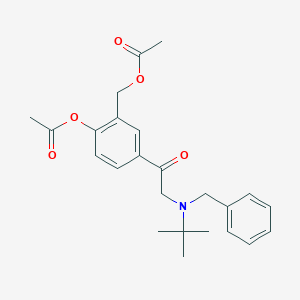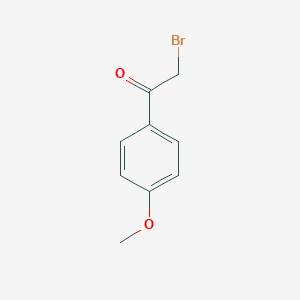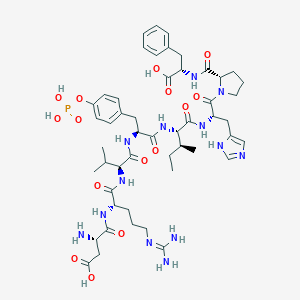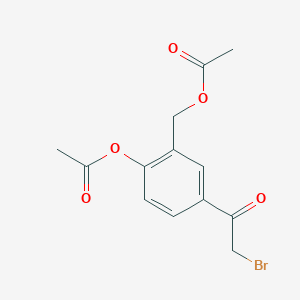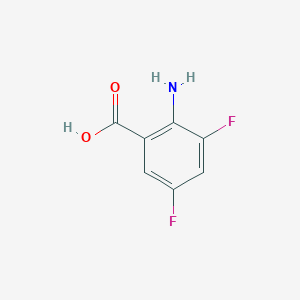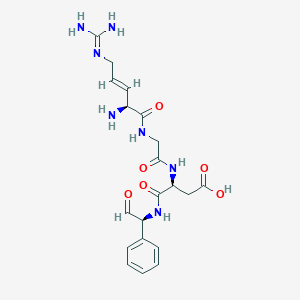
Cyclo-rgdphg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo-rgdphg is a cyclic peptide that has been extensively studied for its potential applications in scientific research. It is a peptide that specifically targets integrin receptors, which are found on the surface of cells and play a crucial role in cell adhesion and signaling. The cyclic structure of cyclo-rgdphg makes it more stable and resistant to enzymatic degradation, making it an ideal candidate for use in laboratory experiments.
Wirkmechanismus
Cyclo-rgdphg binds to integrin receptors on the surface of cells, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways within the cell, leading to changes in cell behavior such as adhesion, migration, and proliferation. The specific binding of cyclo-rgdphg to integrin receptors makes it a valuable tool for studying the role of integrins in cell behavior and signaling.
Biochemical and Physiological Effects:
Cyclo-rgdphg has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a crucial step in tumor growth and metastasis. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make cyclo-rgdphg a potential candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cyclo-rgdphg in laboratory experiments include its specificity for integrin receptors, its cyclic structure and stability, and its potential applications in drug delivery. However, there are also limitations to its use, including the cost and complexity of synthesis, and the potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on cyclo-rgdphg. One area of interest is the development of new drug delivery systems using cyclo-rgdphg as a targeting molecule. Another area of interest is the use of cyclo-rgdphg in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of cyclo-rgdphg and its potential applications in cancer therapy and other fields.
Synthesemethoden
Cyclo-rgdphg is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The cyclic structure of cyclo-rgdphg is achieved through the formation of a disulfide bond between two cysteine residues.
Wissenschaftliche Forschungsanwendungen
Cyclo-rgdphg has been used in a variety of scientific research applications, including cell adhesion studies, tumor targeting, and drug delivery. Its ability to specifically target integrin receptors makes it a valuable tool for studying the role of integrins in cell behavior and signaling. In addition, its cyclic structure and stability make it an ideal candidate for use in drug delivery systems.
Eigenschaften
CAS-Nummer |
141261-62-3 |
|---|---|
Produktname |
Cyclo-rgdphg |
Molekularformel |
C20H27N7O6 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(1S)-2-oxo-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C20H27N7O6/c21-13(7-4-8-24-20(22)23)18(32)25-10-16(29)26-14(9-17(30)31)19(33)27-15(11-28)12-5-2-1-3-6-12/h1-7,11,13-15H,8-10,21H2,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24)/b7-4+/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
XVEZVWHFWXVGBZ-WVRFHGKMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)N |
SMILES |
C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |
Sequenz |
XGDX |
Synonyme |
cyclic arginyl-glycyl-aspartyl-phenylglycyl cyclo-Arg-Gly-Asp-PhGly cyclo-RGDPhg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



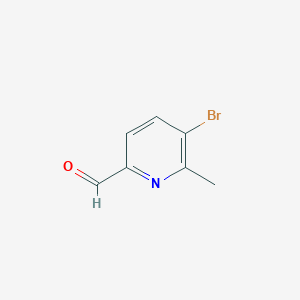
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
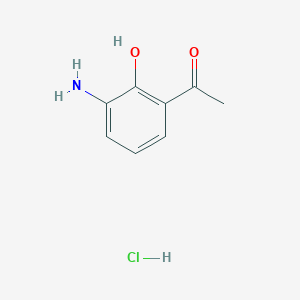
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)
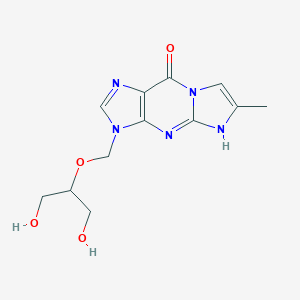
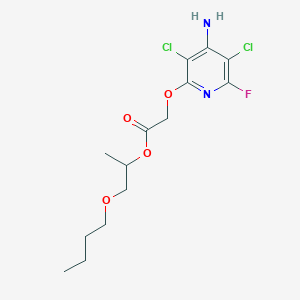
![N-[4-(4-Fluorophenyl)-6-isopropyl-5-[(1E)-3-oxo-1-propenyl]-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141214.png)
